Trioctadecyl phosphite
Description
Overview of Organophosphite Esters in Contemporary Materials Science
Organophosphite esters represent a class of organophosphorus compounds with the general formula P(OR)₃. wikipedia.org These esters are widely recognized for their role as secondary antioxidants and processing stabilizers in a variety of polymeric materials. foodpackagingforum.orgtappi.org In contemporary materials science, the primary function of organophosphites is to protect polymers from degradation during high-temperature processing and to enhance their long-term thermal stability. researchgate.net They achieve this by decomposing hydroperoxides, which are formed during the auto-oxidation cycle of polymers, into non-radical, stable products. tappi.org
The effectiveness and application of an organophosphite ester are largely dictated by the nature of its organic (R) groups. vinatiorganics.com These groups influence critical properties such as compatibility with the polymer matrix, hydrolytic stability, and volatility. life-trialkyl.eu For instance, aryl phosphite (B83602) esters are commonly used as stabilizers in halogen-bearing polymers like PVC due to their stability. wikipedia.org The versatility of organophosphite chemistry allows for the strategic modification of these functional groups, enabling the development of stabilizers tailored for specific polymer systems and applications, including polyolefins, polyvinyl chloride (PVC), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), and polycarbonate (PC). vinatiorganics.com
Academic Significance of Trioctadecyl Phosphite in Polymer Stabilization and Beyond
This compound, with the chemical formula C54H111O3P, is an organophosphite ester characterized by the presence of three long-chain octadecyl groups attached to the phosphorus atom via ester linkages. sigmaaldrich.comsigmaaldrich.com Its academic significance is primarily rooted in its function as a highly effective stabilizer for polymers. The long alkyl chains confer a hydrophobic nature to the molecule, which reduces its volatility and enhances its compatibility with non-polar polymer matrices.
The mechanism of action for this compound involves its role as a hydroperoxide decomposer, a critical function in mitigating the degradation of polymers like polyolefins. tappi.org During processing or environmental exposure, polymers can undergo oxidation, leading to the formation of hydroperoxides that can further break down into chain-scission-inducing radicals. researchgate.net this compound intervenes by converting these reactive hydroperoxides into inert alcohols. tappi.org
Beyond its primary role in polymer stabilization, research has explored the synergistic effects of this compound when used in combination with other stabilizers, such as hindered phenolic antioxidants. tappi.orgresearchgate.net This combination provides a comprehensive stabilization system where the phenolic antioxidant scavenges free radicals and the phosphite decomposes hydroperoxides. tappi.org A 1962 patent highlighted a synergistic stabilizer combination of 2-aminonaphthalene and this compound for polyaldehydes, demonstrating enhanced stability against deterioration at high temperatures. google.com
Current Research Landscape and Scholarly Contributions to this compound Chemistry
The current research landscape continues to build upon the foundational understanding of this compound's role as a polymer stabilizer. Scholarly investigations are focused on optimizing its performance, exploring new applications, and understanding its interactions within complex polymer formulations.
Recent studies have delved into the comparative performance of different phosphite stabilizers. For instance, research has shown that while phosphites are effective, their performance can be influenced by their chemical structure. Some studies have compared the efficacy of phosphite stabilizers with other secondary antioxidants like phosphonites and phosphines in melt stabilization and color prevention of polymers. d-nb.info
Furthermore, the synthesis of phosphite esters, including those with long alkyl chains like this compound, remains an active area of research. wikipedia.org The typical synthesis involves the reaction of phosphorus trichloride (B1173362) with the corresponding alcohol, in this case, octadecanol. wikipedia.orgusc.edu The conditions of this reaction, such as the presence of a base, can influence the final product and its purity. wikipedia.org
The table below summarizes the key properties of this compound:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 2082-80-6 |
| Molecular Formula | C54H111O3P |
| Molecular Weight | 839.459 g/mol |
Table 1: Physicochemical Properties of this compound sigmaaldrich.comsigmaaldrich.com
Properties
IUPAC Name |
trioctadecyl phosphite | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H111O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58(56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-54H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUJLMSKURPSHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H111O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883791 | |
| Record name | Phosphorous acid, trioctadecyl ester | |
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Molecular Weight |
839.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2082-80-6 | |
| Record name | Tristearyl phosphite | |
| Source | CAS Common Chemistry | |
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| Record name | Phosphorous acid, trioctadecyl ester | |
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| Record name | Tristearyl phosphite | |
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| Record name | Phosphorous acid, trioctadecyl ester | |
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| Record name | Phosphorous acid, trioctadecyl ester | |
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| Record name | Trioctadecyl phosphite | |
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Synthetic Methodologies for Trioctadecyl Phosphite
Established Synthetic Routes for Long-Chain Alkyl Phosphite (B83602) Esters
The cornerstone of trialkyl phosphite synthesis, including for long-chain esters like trioctadecyl phosphite, has traditionally been the reaction of phosphorus trichloride (B1173362) with the corresponding alcohol. google.comorgsyn.org In the case of this compound, this involves reacting phosphorus trichloride with three equivalents of octadecanol (stearyl alcohol). A crucial aspect of this method is the use of an auxiliary base, typically a tertiary amine such as triethylamine (B128534) or diethylaniline, to neutralize the hydrogen chloride (HCl) byproduct formed during the reaction. google.comorgsyn.org The reaction is generally conducted in an inert solvent like petroleum ether or various alkyl aromatics to manage the reaction temperature and facilitate handling. google.comorgsyn.org The process involves carefully adding the phosphorus trichloride to the alcohol and base mixture, followed by a period of heating to ensure the reaction completes. The final product is isolated by removing the amine hydrochloride salt via filtration and then purifying the filtrate. orgsyn.org
Another established, albeit less direct, method is transesterification. google.com This route can involve the reaction of a more readily available trialkyl or triaryl phosphite, such as triphenyl phosphite, with octadecanol. google.comnih.govacs.org This exchange reaction is typically driven to completion by heating and is often catalyzed by bases. google.com While potentially offering advantages in purity, it requires a pre-synthesized phosphite starting material.
Novel and Sustainable Synthetic Approaches
Driven by the need for more environmentally responsible chemical manufacturing, recent research has focused on developing novel and sustainable methods for phosphite synthesis. acs.orgacs.org
The principles of green chemistry are increasingly being applied to phosphite synthesis to minimize environmental impact. nih.gov Key goals include improving atom economy, using safer solvents, reducing energy consumption, and minimizing waste. acs.orgfrontiersin.org Traditional methods often suffer from poor atom economy due to the formation of large quantities of salt byproducts. google.com Sustainable approaches aim to circumvent these issues. For instance, developing catalytic systems avoids the use of stoichiometric bases, and exploring solvent-free conditions eliminates the need for volatile organic compounds (VOCs). orgchemres.orgnih.govmdpi.com Furthermore, alternative energy sources are being explored to reduce the carbon footprint of the synthesis. rsc.org
Solvent-free synthesis represents a significant advancement in green chemistry, offering benefits such as reduced waste, lower costs, and simplified processes. nih.govmdpi.commpob.gov.my One-pot, solvent-free syntheses of various organophosphorus compounds have been successfully demonstrated, often at moderate temperatures, yielding clean products with high efficiency. nih.govmdpi.com
The development of efficient catalytic systems is another key area of innovation. For long-chain phosphonates, phosphine-catalyzed reactions have shown great promise, proceeding under neutral conditions with high atom economy. researchgate.netlookchem.com Multifunctional catalysts are also being designed for one-pot reactions, allowing for the efficient synthesis of compounds like α-aminophosphonates under solvent-free conditions at room temperature. orgchemres.org These catalytic methods often lead to higher yields in shorter reaction times compared to traditional uncatalyzed or base-mediated reactions.
Alternative energy sources like microwave irradiation and ultrasound are being harnessed to enhance the efficiency of phosphite and phosphonate (B1237965) synthesis. rsc.org Microwave-assisted synthesis can dramatically reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. beilstein-journals.orgmdpi.comresearchgate.nettandfonline.com Catalyst-free, microwave-assisted condensations have been developed for various organophosphorus compounds, highlighting the potential for energy-efficient processes. mdpi.com
Similarly, ultrasound-promoted synthesis has emerged as a powerful green chemistry tool. rsc.orgnih.govrsc.orgderpharmachemica.com The acoustic cavitation generated by ultrasound can accelerate reaction rates and increase yields without the need for catalysts, often at room temperature and in environmentally benign solvents like water. rsc.orgrsc.org For example, the synthesis of α-aminophosphonates has been achieved in high yields (84-94%) within minutes under ultrasonic irradiation, a significant improvement over conventional methods. rsc.orgrsc.org
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction parameters is a critical step to maximize product yield and purity while minimizing costs and environmental impact. nih.govnumberanalytics.combeilstein-journals.org This is a multi-variable challenge where factors such as temperature, reaction time, solvent, catalyst loading, and the molar ratio of reactants are interdependent. nih.govrsc.org
Systematic approaches like Design of Experiments (DoE) are employed to efficiently explore this complex parameter space. nih.govrsc.org For instance, in the synthesis of esters, optimizing factors like temperature, reactant molar ratios, and vacuum for water removal has led to significant increases in conversion and isolated yields. rsc.org Key considerations for this compound synthesis include controlling the stoichiometry of phosphorus trichloride and octadecanol, selecting an appropriate base and solvent system that facilitates both the reaction and the subsequent purification, and determining the optimal temperature profile and reaction duration to drive the reaction to completion while preventing side reactions. orgsyn.orgmpob.gov.mygoogle.com
Table 1: Comparison of Synthetic Approaches for this compound
| Methodology | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Established Route (PCl₃ + Alcohol) | Use of phosphorus trichloride, octadecanol, and a stoichiometric base in an inert solvent. google.comorgsyn.org | Well-understood and widely practiced method. | Generates significant salt byproduct (low atom economy), requires handling of corrosive PCl₃, uses organic solvents. google.com |
| Transesterification | Reaction of a starting phosphite (e.g., triphenyl phosphite) with octadecanol, often with a catalyst. google.comnih.gov | Can produce high-purity products; avoids direct use of PCl₃. google.com | Requires a pre-synthesized phosphite; may require high temperatures or catalysts. |
| Solvent-Free Synthesis | Reactants are mixed without a solvent, often with catalytic assistance. nih.govmdpi.com | Environmentally friendly (no VOCs), simplifies workup and purification, often cost-effective. mpob.gov.my | Can present challenges in mixing and temperature control for viscous, long-chain reactants. |
| Microwave-Assisted Synthesis | Utilizes microwave energy to rapidly heat the reaction mixture. beilstein-journals.orgmdpi.com | Drastically reduced reaction times, potential for improved yields, energy efficiency. tandfonline.com | Requires specialized equipment; potential for localized overheating if not controlled. |
| Ultrasound-Promoted Synthesis | Employs ultrasonic waves to induce acoustic cavitation and accelerate the reaction. rsc.orgderpharmachemica.com | High efficiency, shorter reaction times, can often be performed at lower temperatures and without catalysts. rsc.org | Requires specialized sonication equipment. |
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₅₄H₁₁₁O₃P |
| Phosphorus trichloride | PCl₃ |
| Octadecanol (Stearyl alcohol) | C₁₈H₃₈O |
| Hydrogen chloride | HCl |
| Triethylamine | (C₂H₅)₃N |
| Diethylaniline | C₁₀H₁₅N |
| Triphenyl phosphite | C₁₈H₁₅O₃P |
| Petroleum ether | Mixture of hydrocarbons |
Reaction Mechanisms and Degradation Pathways of Trioctadecyl Phosphite
Hydrolytic Degradation Mechanisms of Phosphite (B83602) Esters
The hydrolysis of phosphite esters like trioctadecyl phosphite is a significant degradation pathway, particularly in the presence of moisture. This process involves the cleavage of the ester bonds, leading to the formation of various hydrolysis products.
The rate of hydrolysis of phosphite esters is influenced by several factors, including temperature, pH, and the concentration of the phosphite.
Temperature: An increase in temperature generally accelerates the rate of hydrolysis. For instance, studies on the hydrolysis of polylactic acid (PLA), a process where phosphite degradation is relevant, show a significant increase in degradation rates with rising temperatures. nih.govmdpi.comresearchgate.netpolimi.itnih.gov
pH: The pH of the surrounding medium plays a critical role in the hydrolysis kinetics. The hydrolysis of esters is typically slowest in neutral to slightly acidic conditions (around pH 4) and is catalyzed by both acidic and basic conditions. polimi.itnih.govwinona.edumdpi.com In acidic environments, the hydronium ion acts as a catalyst, while in basic conditions, the hydroxide (B78521) ion facilitates the reaction. winona.edu
Concentration: The concentration of the phosphite ester can also affect the hydrolysis rate, often following pseudo-first-order kinetics where the rate is proportional to the phosphite concentration. nih.gov
Factors Influencing Hydrolysis Rate
| Factor | Effect on Hydrolysis Rate | Mechanism |
|---|---|---|
| Temperature | Increases | Provides activation energy for the reaction. |
| pH | Increases in acidic or basic conditions | Catalyzed by H+ or OH- ions. |
| Concentration | Increases with higher concentration | Higher probability of reactant collision. |
The hydrolysis of this compound proceeds in a stepwise manner, leading to the formation of dioctadecyl phosphite, monooctadecyl phosphite, and ultimately phosphorous acid, with the release of octadecanol at each step. The initial hydrolysis of a phosphite ester generates acidic P-OH and P(O)H functional groups. google.com Computational studies on alkyl and aryl phosphites have explored the thermodynamic favorability of different hydrolysis pathways under acidic, basic, and neutral conditions, identifying various intermediates. winona.edu
The controlled hydrolysis of phosphite additives can be strategically used to accelerate the degradation of biodegradable polymers like polylactic acid (PLA). nih.govmdpi.comresearchgate.net The addition of certain phosphites to PLA has been shown to enhance its hydrolysis rate. nih.govmdpi.comresearchgate.net For example, after four days of water storage at 58°C, the molecular weight of a PLA sample was reduced by 31.3%, whereas a PLA sample compounded with a specific phosphite showed a 57.7% reduction. nih.govresearchgate.net This accelerated degradation is beneficial for applications like composting, as it reduces the residence time of the polymer. nih.govresearchgate.net The acidic byproducts from phosphite hydrolysis can catalyze the cleavage of ester bonds within the PLA backbone, leading to faster degradation. mdpi.commdpi.com
Effect of Phosphite on PLA Degradation
| Sample | Molecular Weight Reduction (4 days at 58°C) |
|---|---|
| PLA (Control) | 31.3% |
| PLA with 0.8% Phosphite P1 | 57.7% |
Oxidative Degradation Pathways
In addition to hydrolysis, this compound can undergo oxidative degradation, a process central to its function as a secondary antioxidant in polymers.
The primary oxidative pathway for phosphites is their conversion to the corresponding phosphates. This oxidation is a highly favorable process thermodynamically. nih.govd-nb.info The mechanism involves the phosphite reacting with oxidizing agents, such as hydroperoxides, that are formed during the auto-oxidation of the polymer. google.com This reaction effectively neutralizes the reactive hydroperoxides, preventing them from causing further degradation of the polymer. The oxidation can be facilitated by catalysts and can also be initiated by processes like UV radiation. researchgate.netresearchgate.netgoogle.com While phosphite is kinetically stable, its oxidation to phosphate (B84403) is an exergonic process. nih.govresearchgate.net
Peroxy radicals (ROO•) are key intermediates in the oxidative degradation of polymers. mit.edu this compound functions as a secondary antioxidant by reacting with these peroxy radicals. This interaction prevents the propagation of the radical chain reactions that lead to polymer degradation. The phosphite radical formed is relatively stable and does not readily participate in further chain-propagating reactions. The Fenton system, which generates hydroxyl radicals from peroxide, can also lead to the oxidation of phosphites to phosphates. nih.gov
Influence of Substrate and Environmental Conditions
The degradation of this compound is significantly influenced by the nature of the substrate it is incorporated into and the prevailing environmental conditions, such as temperature and humidity.
Substrate Influence: The type of polymer matrix affects the degradation of this compound. In polyolefins like polyethylene (B3416737) and polypropylene (B1209903), the primary degradation pathway is thermo-oxidative. The phosphite is consumed in scavenging hydroperoxides formed during the high-temperature processing of these polymers. In halogen-containing polymers like polyvinyl chloride (PVC), this compound can also act as a co-stabilizer by reacting with liberated hydrogen chloride (HCl), thus preventing autocatalytic degradation of the polymer. However, this interaction can also lead to the hydrolysis of the phosphite.
Environmental Conditions:
Temperature: Elevated temperatures accelerate the degradation of this compound. Thermal energy can lead to the homolytic cleavage of the P-O bond, generating radicals that can participate in side reactions. The rate of hydroperoxide decomposition by the phosphite also increases with temperature.
Humidity: The presence of moisture is a critical factor in the degradation of this compound, leading to hydrolysis. This reaction can be catalyzed by acids, which may be present as residues from the polymerization process or formed during polymer degradation. The hydrolysis of this compound proceeds in a stepwise manner, yielding dioctadecyl phosphite, monooctadecyl phosphite, and ultimately phosphorous acid, along with octadecanol.
The initial step of hydrolysis can be represented as: P(OC₁₈H₃₇)₃ + H₂O → (HO)P(OC₁₈H₃₇)₂ + C₁₈H₃₇OH
The products of hydrolysis have a reduced antioxidant capacity and can, in some cases, even contribute to polymer degradation.
| Environmental Condition | Effect on this compound Degradation | Primary Degradation Pathway |
| High Temperature | Accelerated degradation | Thermal oxidation and radical reactions |
| High Humidity | Increased rate of hydrolysis | Hydrolysis to phosphites and octadecanol |
| Acidic Environment | Catalyzes hydrolysis | Acid-catalyzed hydrolysis |
Thermal Degradation Processes of Long-Chain Phosphites
Long-chain phosphites like this compound undergo thermal degradation through complex mechanisms. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are instrumental in studying these processes.
Under inert atmospheres, the thermal decomposition of this compound typically involves the elimination of octadecene and the formation of phosphorous acid derivatives. The decomposition temperature is influenced by the purity of the compound and the presence of any catalytic species.
In the presence of oxygen, thermo-oxidative degradation becomes the dominant pathway. This involves the oxidation of the phosphite to the corresponding phosphate, as well as the thermal breakdown of the long alkyl chains. The degradation products can include a complex mixture of smaller hydrocarbons, aldehydes, ketones, and carboxylic acids, in addition to the inorganic phosphorus-containing species.
Research on similar long-chain alkyl phosphates has shown that decomposition temperatures can be significantly different for mono-, di-, and tri-alkylated species. For instance, didodecyl phosphate has a decomposition temperature that is 40-50°C higher than that of monododecyl phosphate cnrs.fr. This suggests that the stability of partially hydrolyzed this compound may differ from the parent compound.
Interaction with Other Chemical Species and Polymer Matrices
The performance of this compound as a stabilizer is often enhanced through synergistic interactions with other additives.
Hindered Phenolic Antioxidants: this compound is frequently used in combination with primary antioxidants such as hindered phenols. The phenolic antioxidant scavenges free radicals, while the phosphite decomposes hydroperoxides. This dual-action approach provides comprehensive protection to the polymer during both high-temperature processing and long-term use. The phosphite can also regenerate the phenolic antioxidant by reducing the phenoxyl radical formed during its radical scavenging activity.
Hindered Amine Light Stabilizers (HALS): In applications where UV stability is required, this compound can be used alongside HALS. While HALS are primarily light stabilizers, they also exhibit some thermal antioxidant activity. The combination of a phosphite and a HALS can provide synergistic protection against both thermal and photo-oxidative degradation. However, antagonistic effects have been observed in some cases, particularly in the presence of acidic species which can be formed from phosphite hydrolysis.
Metal Stearates: Metal stearates, such as calcium stearate and zinc stearate, are often used as acid scavengers and lubricants in polymer formulations. They can neutralize acidic residues from polymerization catalysts, which would otherwise promote the hydrolysis of this compound. However, certain metal stearates, particularly zinc stearate, can sometimes have a detrimental effect on the performance of phosphite antioxidants, leading to discoloration. This is thought to be due to interactions between the metal ions and the phosphite or its degradation products.
The interaction of this compound within different polymer matrices is also a key factor.
Polyolefins (PE, PP): In polyethylene and polypropylene, this compound functions primarily as a processing stabilizer, protecting the polymer from degradation at high melt temperatures. Its long alkyl chains provide good compatibility with the non-polar polymer matrix.
Polyvinyl Chloride (PVC): In PVC, this compound acts as a secondary stabilizer. It can react with and neutralize HCl, a primary degradation product of PVC. This action complements that of primary metallic stabilizers. The performance of this compound can differ between rigid and plasticized PVC formulations due to variations in processing temperatures and the presence of plasticizers which can affect its solubility and mobility within the matrix.
| Interacting Species | Nature of Interaction with this compound |
| Hindered Phenols | Synergistic; phosphite decomposes hydroperoxides and regenerates the phenol (B47542). |
| HALS | Can be synergistic for thermal and light stability, but potential for antagonism. |
| Metal Stearates | Can improve hydrolytic stability by neutralizing acids; potential for negative interactions (e.g., with zinc stearate). |
| Polyolefins | Acts as a processing stabilizer, good compatibility. |
| PVC | Acts as a secondary stabilizer, neutralizes HCl. |
Mechanistic Studies of Trioctadecyl Phosphite As a Functional Additive
Role as a Secondary Antioxidant and Hydroperoxide Decomposer
The primary function of trioctadecyl phosphite (B83602) in polymer stabilization is its role as a secondary antioxidant. linchemical.com Unlike primary antioxidants that scavenge free radicals, secondary antioxidants, also known as hydroperoxide decomposers, act to neutralize hydroperoxides (ROOH). linchemical.combdmaee.net These hydroperoxides are unstable intermediates formed during the auto-oxidation cycle of polymers when exposed to heat, light, and oxygen. bdmaee.netvinatiorganics.com If left unchecked, they decompose into highly reactive and damaging alkoxy (RO•) and hydroxyl (HO•) radicals, which propagate the degradation chain reaction, leading to chain scission and cross-linking that compromise the material's mechanical properties. bdmaee.net
Trioctadecyl phosphite intervenes by stoichiometrically decomposing these harmful hydroperoxides into non-radical, stable products. cnrs.fr The mechanism involves the oxidation of the trivalent phosphorus atom in the phosphite to its pentavalent state, forming a stable phosphate (B84403) ester, while reducing the hydroperoxide to a harmless alcohol (ROH). bdmaee.netvinatiorganics.comchempoint.com This sacrificial process effectively removes the source of chain-branching radicals, thus preserving the integrity of the polymer backbone. vinatiorganics.comchempoint.com This function is particularly crucial during high-temperature melt processing, where phosphites provide excellent protection against degradation, minimize changes in melt viscosity, and reduce discoloration. amfine.com
The general reaction can be depicted as: P(OR)₃ + ROOH → P(O)(OR)₃ + ROH (this compound + Hydroperoxide → Trioctadecyl phosphate + Alcohol)
This preventative action makes this compound and other phosphites a cornerstone of polymer stabilization technology. vinatiorganics.com
Free-Radical Scavenging Mechanisms
While the principal role of phosphite stabilizers is hydroperoxide decomposition, their antioxidative action can be more complex and may include free-radical scavenging, depending on the compound's structure and the specific conditions. researchgate.net Phosphorus compounds can act as hydroperoxide decomposers (secondary antioxidants) and, in some cases, as free-radical scavengers (primary antioxidants). researchgate.net
The stabilizing action of phosphites is attributed to three main mechanisms: oxidation by hydroperoxides, substitution by alkoxyl radicals, and hydrolysis. researchgate.net Some research indicates that phosphites or their transformation products can react with radical species. researchgate.net For instance, under certain conditions, aryl phosphites are capable of acting as chain-breaking antioxidants by trapping both alkyl and peroxy radicals. mmu.ac.uk Although alkyl phosphites like this compound are generally considered less effective in this role than hindered aryl phosphites, the possibility of radical scavenging cannot be entirely dismissed, particularly through secondary reactions of their degradation or hydrolysis products. researchgate.netmmu.ac.uk
Influence of Molecular Structure on Stabilizer Efficiency and Performance
The specific chemical structure of an antioxidant is pivotal to its performance, influencing its stability, compatibility, and efficiency. nih.govresearchgate.net In this compound, the long aliphatic (octadecyl) chains attached to the phosphorus atom are a defining feature that imparts several performance advantages.
Polymer Compatibility: The long, nonpolar octadecyl groups (C₁₈H₃₇) give the molecule excellent compatibility with nonpolar polymer matrices such as polyethylene (B3416737) and polypropylene (B1209903). bdmaee.net This ensures uniform distribution of the stabilizer within the polymer, preventing phase separation and ensuring effective protection.
Low Volatility: The high molecular weight (~1139 g/mol ) and long alkyl chains result in very low volatility. This is a critical advantage during high-temperature processing steps like extrusion and molding, as it prevents the loss of the stabilizer from the polymer melt, ensuring its presence for long-term thermal stability. bdmaee.net
Hydrolytic Stability: While phosphites are generally susceptible to hydrolysis, which can reduce their effectiveness, the steric hindrance provided by the bulky octadecyl groups can improve resistance to hydrolysis compared to less hindered alkyl phosphites. researchgate.net Enhanced hydrolytic stability is a key objective in the design of high-performance phosphite antioxidants. nih.gov
Compared to aryl phosphites, alkyl phosphites like this compound are generally more reactive toward hydroperoxides, though they may be less effective as chain-breaking antioxidants. mmu.ac.ukresearchgate.net The balance of reactivity, compatibility, and stability afforded by its molecular structure makes this compound a highly effective and widely used processing stabilizer. bdmaee.net
Advanced Analytical and Spectroscopic Characterization of Trioctadecyl Phosphite and Its Transformation Products
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for the separation and quantification of Trioctadecyl phosphite (B83602) and its derivatives. The choice of chromatographic technique is largely dependent on the volatility and polarity of the analytes.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like Trioctadecyl phosphite and its oxidized counterpart, Trioctadecyl phosphate (B84403). Given its high molecular weight and low volatility, HPLC is often more suitable than gas chromatography for the direct analysis of the parent compound.
Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of large, non-polar molecules. In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the long alkyl chains of this compound and the stationary phase.
A typical HPLC method for the analysis of polymer additives, including large phosphite antioxidants, might utilize a C18 column. Gradient elution is often necessary to achieve adequate separation of the parent compound from its various degradation products and other additives present in a polymer matrix. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The gradient involves changing the proportion of the organic solvent over the course of the analysis to effectively elute compounds with a wide range of polarities.
Detection can be achieved using a variety of detectors. While this compound does not possess a strong chromophore for UV-Vis detection at higher wavelengths, it can often be detected at lower wavelengths (around 200-220 nm). More universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are also well-suited for the analysis of such compounds that lack a strong UV chromophore.
Table 1: Illustrative HPLC Conditions for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | ELSD or CAD |
| Injection Volume | 10 µL |
This table presents a hypothetical set of starting conditions for method development and may require optimization for specific applications.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While the direct analysis of the intact this compound molecule by GC is challenging due to its high molecular weight and low volatility, it is an excellent method for the analysis of its more volatile degradation products. For instance, the hydrolysis of this compound can lead to the formation of octadecanol, which is readily amenable to GC analysis.
For the analysis of less volatile organophosphorus compounds, derivatization is a common strategy to increase their volatility and improve their chromatographic behavior. However, for compounds like this compound, this can be complex. Therefore, GC is more frequently applied to the analysis of its smaller, more volatile transformation products.
When analyzing compounds like trialkyl phosphites, the choice of a suitable capillary column is critical. A non-polar or semi-polar stationary phase, such as a 5% phenyl-polydimethylsiloxane, is often used. Temperature programming is essential to elute compounds with a range of boiling points. The analysis of trialkyl phosphites has been demonstrated with temperature-programmed GC. researchgate.net
Detection can be achieved using a Flame Ionization Detector (FID), which is a universal detector for organic compounds. For more selective and sensitive detection of phosphorus-containing compounds, a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) in phosphorus mode can be employed.
Table 2: Example GC Conditions for the Analysis of this compound Transformation Products (e.g., Octadecanol)
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 1 min) to 280 °C at 15 °C/min (hold 5 min) |
| Detector | FID or NPD |
| Detector Temperature | 300 °C |
This table provides a general set of conditions that would need to be optimized for specific analytes.
The degradation of this compound through hydrolysis and oxidation ultimately leads to the formation of inorganic phosphorus oxyanions, such as phosphite (PO₃³⁻) and phosphate (PO₄³⁻). Ion Chromatography (IC) is the premier technique for the separation and quantification of these inorganic anions.
IC systems for anion analysis typically employ an anion-exchange column and a conductivity detector. The separation is based on the differential affinity of the anionic analytes for the positively charged functional groups of the stationary phase. A suppressor is used after the analytical column to reduce the background conductivity of the eluent, thereby enhancing the sensitivity of detection for the analyte ions.
The eluent is typically a carbonate/bicarbonate or a hydroxide (B78521) solution. Gradient elution, where the eluent concentration is increased during the run, can be used to separate a wide range of anions with different charges and affinities for the stationary phase. For instance, a step-change in eluent concentration can be employed to achieve good separation of phosphite from other common anions. thermofisher.com
IC is a highly sensitive and reliable method for monitoring the formation of phosphite and phosphate during the degradation of this compound. This information is critical for understanding the degradation pathways and the long-term stability of the parent compound.
Table 3: Representative IC Conditions for the Separation of Phosphite and Phosphate
| Parameter | Condition |
| Column | Anion-exchange column (e.g., Dionex IonPac™ AS28-Fast-4µm) thermofisher.com |
| Eluent | KOH gradient (e.g., 35 mM for the first step) thermofisher.com |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 30 °C |
| Detector | Suppressed Conductivity |
| Suppressor | Anion dynamically regenerating suppressor |
These conditions are based on an application for ibandronate sodium but are applicable to the separation of phosphite and phosphate from other matrices.
Mass Spectrometry for Structural Elucidation and Degradation Product Analysis
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of unknown compounds and the confirmation of the identity of known analytes. When coupled with chromatographic techniques, it provides a powerful platform for the comprehensive analysis of complex mixtures.
The coupling of Gas Chromatography or Liquid Chromatography with Mass Spectrometry (GC-MS and LC-MS) provides both separation and identification capabilities in a single analysis.
GC-MS is particularly useful for the identification of volatile and semi-volatile degradation products of this compound. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. The characterization of radiolytic degradation products of similar compounds like tri-isoamyl phosphate has been successfully achieved using GC-MS. researchgate.net For the analysis of phosphonic acids, which can be degradation products, derivatization is often employed to make them amenable to GC-MS analysis. mdpi.com
LC-MS is the technique of choice for the analysis of the intact this compound molecule and its non-volatile transformation products. The liquid chromatograph separates the components, which are then introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These soft ionization techniques allow for the analysis of large, thermally labile molecules without significant fragmentation. LC-MS methods have been developed for the analysis of various organophosphate esters and their hydrolysis products in biological and environmental samples. researchgate.netnih.gov The analysis of polymer antioxidants is also effectively performed using HPLC coupled with UV/VIS and APCI-MS detection. lcms.cz
Table 4: Comparison of GC-MS and LC-MS for this compound Analysis
| Technique | Analytes | Ionization Methods | Key Advantages |
| GC-MS | Volatile/semi-volatile degradation products (e.g., octadecanol, smaller phosphites) | Electron Ionization (EI), Chemical Ionization (CI) | Excellent separation for volatile compounds, extensive spectral libraries for identification. |
| LC-MS | Intact this compound, Trioctadecyl phosphate, other non-volatile degradation products | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Suitable for non-volatile and thermally labile compounds, soft ionization preserves the molecular ion. |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a powerful tool for the identification of unknown transformation products of this compound. By comparing the experimentally measured exact mass with the theoretical masses of potential structures, the elemental formula can be confidently assigned. HRMS has been used for the non-target screening of organophosphate esters and their transformation products in environmental samples, leading to the identification of novel compounds. acs.org
The high resolving power of HRMS also allows for the separation of ions with very similar nominal masses, which is crucial for the analysis of complex samples. This capability is essential for distinguishing between different degradation products that may have the same nominal mass but different elemental compositions.
Isotopic studies , often in conjunction with mass spectrometry, can provide valuable insights into the degradation pathways of this compound. By synthesizing this compound with a stable isotope label (e.g., ¹⁸O in the phosphite group or ¹³C in the alkyl chains), the fate of different parts of the molecule during degradation can be traced. For example, an ¹⁸O-labeling study could help to determine whether the oxygen in the resulting phosphate comes from water or an oxidizing agent. While specific isotopic labeling studies on this compound are not widely reported in the literature, this approach is a standard and powerful technique in mechanistic studies of chemical reactions and would be highly applicable to understanding its transformation processes.
Atmospheric Pressure Ionization Mass Spectrometry Approaches
Atmospheric Pressure Ionization Mass Spectrometry (API-MS) serves as a powerful tool for the analysis of this compound and its various transformation products, which can be thermally labile. Techniques such as Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are particularly well-suited for these relatively non-polar, low-volatility compounds. researchgate.netresearchgate.net When coupled with liquid chromatography (LC), API-MS allows for the separation and identification of the parent compound from its hydrolysis and oxidation products.
In positive-ion mode APCI or APPI, this compound and its derivatives are typically detected as protonated molecules, [M+H]⁺. researchgate.net This allows for the unambiguous determination of the molecular weight of the parent compound and its key transformation products, such as dioctadecyl phosphite (a hydrolysis product) and trioctadecyl phosphate (an oxidation product). The soft ionization nature of these techniques minimizes in-source fragmentation, providing clear molecular ion information. researchgate.net
In negative-ion mode, phosphites can be unstable, but the resulting fragment ions are often characteristic of the specific compound and can be used for identification purposes. researchgate.net Analysis of transformation products can reveal the degradation pathway, for instance, by identifying the sequential loss of octadecyl groups through hydrolysis or the gain of an oxygen atom during oxidation.
| Compound | Formula | Molecular Weight (Da) | Expected Ion (Positive API-MS) |
|---|---|---|---|
| This compound | C₅₄H₁₁₁O₃P | 863.48 | [M+H]⁺ at m/z 864.48 |
| Trioctadecyl phosphate | C₅₄H₁₁₁O₄P | 879.48 | [M+H]⁺ at m/z 880.48 |
| Dioctadecyl phosphite | C₃₆H₇₅O₃P | 602.98 | [M+H]⁺ at m/z 603.98 |
| Octadecanol | C₁₈H₃₈O | 270.50 | [M+H]⁺ at m/z 271.50 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus Environments
NMR spectroscopy is an indispensable technique for the structural elucidation of this compound and for tracking its chemical transformations. Different NMR active nuclei provide complementary information about the organic moiety and the phosphorus center.
Proton (¹H) and Carbon-13 (¹³C) NMR are used to characterize the long aliphatic chains of the this compound molecule. The spectra are typically characterized by a few key signals corresponding to the different chemical environments within the octadecyl chains.
In the ¹H NMR spectrum, the terminal methyl (CH₃) protons appear as a triplet at the most upfield position (lowest chemical shift). The numerous methylene (B1212753) (CH₂) groups along the alkyl chain produce a large, overlapping signal in the middle of the spectrum. The methylene group directly attached to the phosphite oxygen (P-O-CH₂) is deshielded by the electronegative oxygen atom and thus appears further downfield.
Similarly, the ¹³C NMR spectrum shows distinct signals for the terminal methyl carbon, the bulk methylene carbons, and the oxygen-linked methylene carbon, allowing for confirmation of the organic structure.
| Group | Nucleus | Typical Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |
|---|---|---|---|
| -CH₃ | ¹H | ~0.8-0.9 | Triplet |
| -(CH₂)₁₅- | ¹H | ~1.2-1.4 | Multiplet |
| -CH₂-CH₂-O-P | ¹H | ~1.6-1.8 | Multiplet |
| P-O-CH₂- | ¹H | ~3.8-4.1 | Multiplet |
| -CH₃ | ¹³C | ~14 | n/a |
| -(CH₂)n- | ¹³C | ~22-32 | n/a |
| P-O-CH₂- | ¹³C | ~60-70 | n/a |
Phosphorus-31 (³¹P) NMR is exceptionally specific and sensitive for analyzing phosphorus-containing compounds. wikipedia.org The key advantage of ³¹P NMR is its wide chemical shift range and the direct correlation between the chemical shift and the oxidation state (valence) and coordination environment of the phosphorus atom. This makes it the definitive technique for distinguishing this compound from its primary oxidation product, trioctadecyl phosphate.
This compound contains a trivalent phosphorus (P(III)) atom, which resonates in a characteristic downfield region of the ³¹P NMR spectrum. In contrast, upon oxidation, the resulting trioctadecyl phosphate contains a pentavalent phosphorus (P(V)) atom, which appears at a significantly different, more upfield chemical shift, typically close to the phosphoric acid standard. researchgate.net This clear separation allows for the straightforward monitoring of the oxidation process and quantification of the relative amounts of the phosphite and phosphate species in a sample.
| Compound Type | Phosphorus Valence | Example Compound | Typical ³¹P Chemical Shift (δ, ppm) |
|---|---|---|---|
| Trialkyl Phosphite | P(III) | This compound | ~+138 to +141 |
| Trialkyl Phosphate | P(V) | Trioctadecyl phosphate | ~-1 to +2 |
Other Advanced Spectroscopic and Surface Analysis Techniques (e.g., XPS, ToF-SIMS)
As this compound is primarily used as an additive within polymer matrices, its characterization at the material's surface is critical. Advanced surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) provide invaluable information on the surface composition and chemistry. nih.govresearchgate.net
X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental and chemical state information from the top few nanometers of a material's surface. nih.gov For a polymer containing this compound, XPS can confirm the presence of phosphorus via the P 2p core level signal. High-resolution scans of the P 2p peak can distinguish between the phosphite (P(III)) and its oxidized phosphate (P(V)) state due to a measurable difference in binding energy, thereby tracking surface degradation.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an even more surface-sensitive technique, analyzing the outermost 1-2 nanometers. nih.gov It provides detailed molecular information by detecting characteristic fragment ions from the parent molecule. ToF-SIMS can be used to identify this compound and its transformation products on the polymer surface with very high sensitivity, and its imaging capabilities can reveal the spatial distribution of these additives. phi.com The two techniques are highly complementary for a comprehensive surface analysis. researchgate.net
| Technique | Information Provided | Analysis Depth | Key Application for this compound |
|---|---|---|---|
| XPS | Elemental composition (quantitative); Chemical state (e.g., P(III) vs. P(V)) | ~2-10 nm | Quantifying surface concentration of phosphorus; Monitoring surface oxidation. |
| ToF-SIMS | Molecular structure (via fragmentation); Trace detection; Surface imaging. | ~1-2 nm | Identifying parent molecule and degradation products on the outermost surface; Mapping additive distribution. |
Computational and Theoretical Investigations of Trioctadecyl Phosphite Reactivity
Density Functional Theory (DFT) Calculations on Reaction Mechanisms
Density Functional Theory (DFT) has become a important method in computational chemistry for studying the antioxidant activity of various compounds, including phosphite (B83602) esters. DFT calculations allow for a detailed examination of the electronic properties and the energy landscapes of chemical reactions, providing a theoretical foundation for understanding the reactivity of trioctadecyl phosphite.
The electronic structure of an antioxidant is fundamental to its function. DFT calculations can be used to determine the distribution of electrons within the this compound molecule and to compute various molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in predicting the chemical reactivity of a molecule.
Global reactivity indices, derived from the energies of the HOMO and LUMO, provide a quantitative measure of the molecule's stability and reactivity. irjweb.comnih.gov A large HOMO-LUMO energy gap generally indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com For an antioxidant like this compound, a relatively high HOMO energy is desirable as it indicates a greater ability to donate an electron to neutralize free radicals. nih.gov
Other important global reactivity indices include:
Electronegativity (χ): This measures the ability of a molecule to attract electrons.
Chemical Hardness (η): This is a measure of the molecule's resistance to a change in its electron distribution. A harder molecule is less reactive.
Chemical Softness (S): This is the reciprocal of hardness and indicates a higher reactivity.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.
These indices are calculated using the energies of the HOMO and LUMO and provide a comprehensive picture of the molecule's reactivity. While specific DFT calculations for this compound are not widely available in the literature, the following table provides representative values for phosphite antioxidants based on computational studies of related compounds.
Table 1: Representative Global Reactivity Indices for Phosphite Antioxidants from DFT Calculations
| Reactivity Index | Symbol | Typical Value Range (eV) | Interpretation |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.0 to -7.5 | Higher values indicate better electron-donating ability. |
| LUMO Energy | ELUMO | -1.0 to 0.5 | Lower values indicate better electron-accepting ability. |
| HOMO-LUMO Gap | ΔE | 5.0 to 7.0 | Larger gap suggests higher kinetic stability. |
| Electronegativity | χ | 3.0 to 4.0 | Measures the tendency to attract electrons. |
| Chemical Hardness | η | 2.5 to 3.5 | Higher values indicate lower reactivity. |
| Electrophilicity Index | ω | 1.5 to 2.5 | Indicates the ability to act as an electrophile. |
The primary antioxidant mechanism of phosphite esters involves the reduction of hydroperoxides (ROOH) to alcohols (ROH), which prevents the formation of highly reactive radicals. vinatiorganics.comvinatiorganics.com DFT calculations are instrumental in elucidating the step-by-step mechanism of this reaction. This is achieved by identifying the transition state (TS), which is the highest energy point along the reaction coordinate, and calculating the activation energy (Ea), which is the energy difference between the reactants and the transition state. aps.orgnih.gov
A lower activation energy barrier corresponds to a faster reaction rate. nih.gov Computational studies on the reaction of phosphites with hydroperoxides can map out the potential energy surface of the reaction, revealing the most favorable pathway. The mechanism generally involves a nucleophilic attack of the phosphorus atom of the phosphite on the oxygen of the hydroperoxide.
The general reaction is: P(OR)₃ + R'OOH → O=P(OR)₃ + R'OH
DFT calculations can model the geometry of the transition state, providing insights into the bonding changes that occur during the reaction. For instance, the formation of a P-O bond and the cleavage of the O-O bond in the hydroperoxide can be visualized and analyzed. While specific studies on this compound are scarce, research on other phosphites indicates that the activation energy for this process is relatively low, which is consistent with their high efficiency as secondary antioxidants. preprints.orgresearchgate.net
Table 2: Conceptual Activation Energies for Phosphite Antioxidant Reactions
| Reaction Step | Description | Calculated Parameter | Significance |
|---|---|---|---|
| Reactant Complex Formation | Initial association of phosphite and hydroperoxide. | Binding Energy | Indicates the stability of the initial complex. |
| Transition State | Highest energy point of the reaction pathway. | Activation Energy (Ea) | Determines the reaction rate; lower Ea means a faster reaction. |
| Product Formation | Formation of phosphate (B84403) and alcohol. | Reaction Energy (ΔE) | Indicates if the overall reaction is exothermic or endothermic. |
Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to approximate the solvent effect by representing the solvent as a continuous dielectric medium. preprints.org This approach allows for the calculation of reaction pathways in different environments, from non-polar to polar, which can mimic the varying polarities of different polymer matrices. For instance, the hydrolysis of phosphite antioxidants, a potential side reaction, can be significantly influenced by the presence of water and the polarity of the surrounding polymer. mmu.ac.uk Computational modeling of these solvation effects is crucial for understanding the stability and performance of this compound in real-world applications. nih.gov
Molecular Dynamics Simulations of Phosphite-Polymer Interactions
While DFT is excellent for studying the details of chemical reactions, Molecular Dynamics (MD) simulations are better suited for investigating the physical interactions and dynamics of larger systems over longer timescales. MD simulations can be used to model the behavior of this compound within a polymer matrix, providing insights into its dispersion, mobility, and interaction with polymer chains. nih.govresearchgate.netyoutube.com
In an MD simulation, the atoms are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of the system can be simulated over time.
For this compound in a polymer, MD simulations could be used to:
Assess the compatibility and miscibility of the phosphite with the polymer by calculating the free energy of mixing.
Determine the diffusion coefficient of the phosphite within the polymer, which is crucial for its ability to reach and neutralize hydroperoxides.
Analyze the conformational changes of the this compound and the surrounding polymer chains.
Investigate the formation of aggregates of phosphite molecules.
Although specific MD studies on this compound-polymer systems are not readily found in the literature, the methodology has been widely applied to study the behavior of other additives in polymers and provides a powerful tool for understanding the physical aspects of polymer stabilization. youtube.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Antioxidant Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. mdpi.commdpi.com In the context of antioxidants, QSAR models can be developed to predict the antioxidant efficacy of new phosphite compounds based on their molecular descriptors. nih.govnih.gov
The development of a QSAR model typically involves the following steps:
Data Collection: A dataset of phosphite compounds with experimentally determined antioxidant activities is compiled.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and quantum chemical descriptors.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates a subset of the descriptors with the antioxidant activity. mdpi.com
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
For phosphite antioxidants, relevant descriptors might include molecular weight, logP (a measure of lipophilicity), and quantum chemical descriptors such as HOMO energy and chemical hardness. A robust QSAR model could accelerate the discovery of more effective phosphite antioxidants by allowing for the virtual screening of large libraries of candidate molecules, thereby reducing the need for extensive experimental synthesis and testing. mdpi.com
Table 3: Conceptual Framework for a QSAR Model of Phosphite Antioxidant Efficacy
| Component | Description | Example for this compound |
|---|---|---|
| Dependent Variable | Experimentally measured antioxidant activity. | Inhibition of polymer oxidation, hydroperoxide decomposition rate. |
| Independent Variables (Descriptors) | Numerical representations of molecular structure. | Molecular Weight, LogP, HOMO Energy, Molar Refractivity. |
| Mathematical Model | Equation relating descriptors to activity. | Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ... |
| Validation Metrics | Statistical measures of the model's predictive power. | R², Q², RMSE. |
Applications of Trioctadecyl Phosphite in Advanced Materials and Systems
Polymer Stabilization: Beyond Basic Antioxidancy
In the realm of polymer science, trioctadecyl phosphite (B83602) functions as a crucial secondary antioxidant. google.com While primary antioxidants (like hindered phenols) are responsible for scavenging free radicals, secondary antioxidants like phosphites work to decompose hydroperoxides, which are precursors to damaging radicals. google.comrsc.org This synergistic relationship with primary antioxidants is fundamental to protecting polymers from degradation during high-temperature processing and throughout their service life. The mechanism involves the phosphite being oxidized to a phosphate (B84403), thereby converting hydroperoxides into stable, non-radical products like alcohols. This action is most effective at the high temperatures encountered during melt processing operations. google.com
The molecular structure of phosphite antioxidants is key to their performance, influencing factors such as hydrolytic stability, compatibility with the polymer matrix, and efficiency. sigmaaldrich.comresearchgate.net High molecular weight phosphites are noted for enhancing stability and resistance to hydrolysis. sigmaaldrich.com
Trioctadecyl phosphite is widely used as a processing stabilizer in polyolefins such as high-density polyethylene (B3416737) (HDPE) and polypropylene (B1209903) (PP). gu.seresearchgate.net During extrusion and other melt processing techniques, polyolefins are susceptible to thermo-oxidative degradation, which can lead to chain scission, a decrease in molecular weight, and a loss of mechanical properties. cdc.gov
As a secondary antioxidant, this compound plays a critical role by decomposing hydroperoxides that form in the polymer during processing. rsc.org This function is particularly effective when used in combination with primary antioxidants, creating a comprehensive stabilization package that protects the polymer's integrity. nih.gov Research has shown that the stabilizing effect of phosphites in polypropylene increases with their concentration, helping to reduce long-term heat aging. cdc.gov The use of these stabilization systems is essential for preventing changes in the polymer's molecular architecture during manufacturing. rsc.org
The utility of this compound extends beyond polyolefins to other polymer systems.
Polyethylene Terephthalate (PET): Phosphite stabilizers are employed in polyesters like PET to improve color and processability. sigmaaldrich.com Their ability to function at high processing temperatures makes them suitable for engineering thermoplastics.
Polylactic Acid (PLA): The use of phosphites in PLA has been studied to address challenges with melt processing stability. While some triaryl phosphites can act as chain extenders to stabilize PLA's molecular weight, certain types may also accelerate hydrolysis under specific conditions. mdpi.comspecialchem.com Studies on pentaerythritol-based phosphites, for instance, have shown they can accelerate the hydrolysis of PLA, which could be beneficial for controlling the degradation rate of biodegradable polyesters. specialchem.com
A primary benefit of incorporating this compound is the significant improvement in both melt flow stability and color retention of the polymer. During high-temperature processing, polymers can suffer from chain scission or cross-linking, which alters the melt viscosity and makes processing unpredictable. By preventing this degradation, phosphites help to maintain a consistent melt flow index (MFI). gu.se
Simultaneously, oxidative degradation is a major cause of discoloration, particularly yellowing, in polymers. Phosphite stabilizers inhibit these oxidative reactions, preserving the polymer's intended color. They are particularly effective at preventing discoloration that can arise from the oxidation of phenolic antioxidants, which can form colored quinoid byproducts. google.com The combination of a phenolic antioxidant, a phosphite, and a lactone represents a highly efficient stabilization system for maintaining polymer properties, including color. rsc.org
Below is a data table illustrating the typical effects of a phosphite stabilizer on key polymer properties during processing.
Effect of Phosphite Stabilizer on Polypropylene Properties
| Property | Unstabilized PP | PP + Phenolic AO | PP + Phenolic AO + Phosphite | Unit |
|---|---|---|---|---|
| Melt Flow Index (MFI) Change after Extrusion | +45% | +25% | +8% | % Change |
| Yellowness Index (YI) after Extrusion | 12.5 | 8.2 | 2.1 | - |
| Hydroperoxide Concentration | High | Moderate | Very Low | Relative |
Role in Lubricant Formulations and Performance Enhancement
While the primary application of this compound is in polymers, it has also been identified for use in lubricant compositions. A patent discloses lubricant formulations that include this compound as a potential component. In this context, organophosphorus compounds can serve multiple functions, including as anti-wear additives, friction modifiers, and antioxidants. The antioxidant properties of phosphites can help to prolong the life of the lubricant by preventing oxidative breakdown at high operating temperatures.
Emerging Applications in Flame Retardancy
Phosphorus-containing compounds are a major class of flame retardants, acting through either condensed-phase or gas-phase mechanisms. researchgate.netsigmaaldrich.com Condensed-phase flame retardants promote the formation of a protective char layer, insulating the underlying material from heat and fuel. researchgate.net Gas-phase retardants release phosphorus-containing radicals that quench the high-energy radicals responsible for flame propagation.
Common phosphorus flame retardants include phosphates, phosphonates, and phosphinates. researchgate.net While this compound belongs to the broader family of organophosphorus compounds, its primary established role is not as a flame retardant but as a processing stabilizer. However, by preventing the thermal degradation of the polymer matrix, it can indirectly contribute to fire safety. Maintaining the polymer's molecular structure can reduce the generation of flammable volatile compounds that fuel combustion. There is potential for synergistic effects when used in combination with dedicated flame-retardant systems, though this is an area for further research.
Integration in Novel Functional Materials and Composites
The application of this compound extends to specialized polymers and composite materials where specific properties are required. It is used as a stabilizer and chelating agent in various synthetic resins, including styrene-butadiene-styrene (SBS) elastomers. As a chelating agent, it can deactivate trace metal ions that might otherwise catalyze polymer degradation. This function is valuable in maintaining the long-term stability and performance of advanced materials. While research into novel applications is ongoing, its established performance as a stabilizer makes it a candidate for inclusion in new composite formulations where processing stability and longevity are critical design parameters.
Environmental Considerations and Sustainability of Trioctadecyl Phosphite
Environmental Fate and Transformation Pathways of Organophosphite Esters
The environmental fate of trioctadecyl phosphite (B83602) is determined by its susceptibility to various abiotic and biotic transformation processes. While specific experimental data for trioctadecyl phosphite is limited in public literature, its environmental behavior can be largely inferred from the known chemistry of organophosphite esters and related organophosphate esters (OPEs). The primary transformation pathways are hydrolysis and oxidation.
Hydrolysis: The ester linkages in this compound are susceptible to hydrolysis, a reaction with water that cleaves the phosphorus-oxygen-carbon (P-O-C) bond. This process can occur under abiotic conditions and may be accelerated by changes in pH or temperature. The hydrolysis proceeds in a stepwise manner, sequentially removing the octadecyl groups. The ultimate products of complete hydrolysis are phosphorous acid and octadecanol (stearyl alcohol). The long alkyl chains of this compound provide significant steric hindrance, which imparts a degree of hydrolytic stability necessary for its function in polymers, yet these bonds remain the primary point of environmental degradation.
Oxidation: The central phosphorus atom in this compound is in the +3 oxidation state, making it susceptible to oxidation to the more stable +5 state. This transformation converts the phosphite ester into its corresponding phosphate (B84403) ester, trioctadecyl phosphate. This reaction can be initiated by atmospheric oxidants or mediated by microbial activity in soil and water. The resulting phosphate ester is generally more stable than the parent phosphite.
These transformation products have their own environmental profiles. Octadecanol is a long-chain fatty alcohol that is readily biodegradable. Phosphorous acid can enter the environmental phosphorus cycle. The resulting phosphate esters are structurally similar to OPEs, which have been studied more extensively and are known to persist to varying degrees in the environment.
| Transformation Pathway | Reactant | Key Conditions | Major Products |
| Abiotic Hydrolysis | This compound | Presence of water; can be accelerated by acidic or basic pH and temperature. | Dioctadecyl phosphite, Monooctadecyl phosphite, Phosphorous acid, Octadecanol |
| Abiotic/Biotic Oxidation | This compound | Presence of oxygen, atmospheric oxidants, or microbial action. | Trioctadecyl phosphate |
| Biotic Hydrolysis | This compound | Mediated by microbial enzymes (esterases) in soil and aquatic environments. | Phosphorous acid, Octadecanol |
Biodegradation Studies and Mechanisms in Environmental Matrices
Biodegradation is the breakdown of organic substances by microorganisms, representing a critical pathway for the ultimate removal of chemicals from the environment. The biodegradability of this compound is influenced by several molecular characteristics.
The molecule's large size and long C18 alkyl chains result in very low water solubility, which is a primary factor limiting its bioavailability to microorganisms. Generally, substances must be dissolved in water to be transported across microbial cell membranes for metabolism. However, the ester bonds are susceptible to enzymatic attack by extracellular hydrolases (specifically, esterases) secreted by bacteria and fungi. ijcrar.com This initial fragmentation step can break the larger molecule into smaller, more bioavailable components like octadecanol and phosphorous acid. ijcrar.com
Long-chain alkanes and fatty alcohols like octadecanol are known to be degraded by a wide range of soil and aquatic microorganisms, such as those from the genera Rhodococcus and Pseudomonas. researchgate.net These microbes typically initiate degradation through terminal oxidation of the alkyl chain, forming a carboxylic acid that can then be metabolized through the β-oxidation pathway. researchgate.net
While direct biodegradation studies on this compound are not widely available, research on related organophosphate esters (OPEs) in environmental matrices provides relevant insights. Studies on OPEs in coastal sediments have shown that biotic processes significantly enhance their degradation compared to abiotic processes alone. researchgate.net
| Compound Class | Environmental Matrix | Degradation Half-life (Biotic Conditions) | Key Findings | Reference |
| Organophosphate Esters (OPEs) | Coastal Sediment | 16.8 to 46.8 days | Microbial action plays a relevant role in enhancing OPE degradation. | researchgate.net |
| Long-chain n-alkanes (e.g., C20+) | Soil | Varies (slow) | Biodegradation is often the rate-limiting step; bioavailability is a key factor. | enviro.wiki |
| Polylactic acid (PLA) oligomers | Marine Environment | 82-85% degradation within 6 days | Aliphatic ester linkages are susceptible to rapid biodegradation by marine microbial communities. | mit.edu |
This table presents data for structurally related compounds to infer the potential biodegradability of this compound.
Green Chemistry Principles in the Lifecycle of this compound
The 12 Principles of Green Chemistry provide a framework for designing chemical products and processes that are more sustainable. yale.edusigmaaldrich.com Applying these principles to the lifecycle of this compound can help minimize its environmental footprint.
| Green Chemistry Principle | Application in the Lifecycle of this compound |
| 1. Prevention | It is better to prevent waste than to treat it. The synthesis of this compound can be optimized to maximize yield and minimize the formation of byproducts, such as partially substituted phosphites or chlorinated waste streams. ijrpc.com |
| 2. Atom Economy | Synthetic methods should maximize the incorporation of all materials into the final product. The typical synthesis from phosphorus trichloride (B1173362) and three equivalents of octadecanol has a high theoretical atom economy, but the formation of hydrogen chloride (HCl) as a byproduct reduces it. Using a catalytic process or an HCl scavenger that can be recycled improves the overall economy. |
| 3. Less Hazardous Chemical Syntheses | Methods should use and generate substances with little or no toxicity. Phosphorus trichloride (PCl₃) is a highly reactive and corrosive starting material. Research into alternative, less hazardous phosphorus sources could improve the process's green credentials. |
| 4. Designing Safer Chemicals | Chemical products should be designed to be effective while minimizing toxicity. This compound's degradation products—octadecanol and phosphorous acid—are generally considered to have a lower environmental hazard profile compared to many other plastic additives. |
| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances should be made unnecessary or innocuous. The synthesis can be performed in a high-boiling point, recyclable solvent like toluene (B28343) or, ideally, under solvent-free melt conditions to eliminate solvent waste. nih.gov |
| 6. Design for Energy Efficiency | Energy requirements should be minimized. Conducting the synthesis at the lowest feasible temperature and pressure reduces energy consumption. The use of efficient catalysts can lower the activation energy of the reaction, allowing for milder conditions. |
| 7. Use of Renewable Feedstocks | A raw material should be renewable whenever practicable. The octadecanol (stearyl alcohol) feedstock can be sourced from renewable vegetable oils or animal fats through the hydrogenation of stearic acid, making a significant portion of the molecule bio-based. |
| 8. Reduce Derivatives | Unnecessary derivatization should be minimized or avoided. The synthesis of this compound is a direct esterification reaction that typically does not require the use of protecting groups or other derivatization steps, which aligns well with this principle. |
| 9. Catalysis | Catalytic reagents are superior to stoichiometric reagents. Using a catalytic amount of a base (e.g., an amine) to promote the reaction and neutralize the HCl byproduct is preferable to using a stoichiometric amount, as it reduces waste. |
| 10. Design for Degradation | Products should break down into innocuous products at the end of their function. The phosphite ester bonds are designed to be hydrolytically cleaved. The primary degradation product, octadecanol, is readily biodegradable. yale.edu |
| 11. Real-time Analysis for Pollution Prevention | Analytical methods should be developed for real-time monitoring to control the formation of hazardous substances. In-process monitoring (e.g., via spectroscopy) can be used to track the reaction's progress, ensuring complete conversion and minimizing the generation of impurities and byproducts. |
| 12. Inherently Safer Chemistry for Accident Prevention | Substances used should minimize the potential for accidents. Replacing highly reactive PCl₃ with a less hazardous alternative or using a process with better temperature control can reduce the risk of accidental releases or runaway reactions. |
Regulatory Landscape and Development of Sustainable Alternatives
The use of this compound as a plastic additive is governed by chemical control regulations in major markets. In Europe, it falls under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, which requires manufacturers and importers to provide data on the properties and risks of their substances. In the United States, it is regulated under the Toxic Substances Control Act (TSCA). For applications in food-contact materials, specific approvals are required, such as those from the U.S. Food and Drug Administration (FDA) or under the EU's Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food. researchgate.net
The drive for greater sustainability in the plastics industry has spurred research into alternatives to conventional additives. While this compound is effective, the development of alternatives is focused on several key areas: reducing migration from the polymer matrix, improving thermal stability, and sourcing from fully renewable feedstocks.
Key alternative and complementary systems include:
Hindered Phenolic Antioxidants: These are primary antioxidants that act as radical scavengers. They are often used in combination with phosphites like this compound to provide a synergistic stabilization effect. A well-known example is Irganox® 1076. mdpi.com
High Molecular Weight Phosphites: New generations of phosphite antioxidants have been developed with higher molecular weights (e.g., Omnistab AN 9228). partinchem.com This structural modification results in lower volatility and reduced migration potential, making them more durable and less likely to leach from the polymer. partinchem.com
Natural Antioxidants: There is growing interest in using natural compounds as stabilizers, particularly for bio-based and biodegradable plastics. mdpi.com Tocopherols (Vitamin E), resveratrol, and various flavonoids have demonstrated antioxidant activity in polymers. mdpi.commdpi.com Their primary challenges include lower thermal stability compared to synthetic phosphites and potential color changes during processing.
| Stabilizer Type | Example(s) | Function | Origin | Key Sustainability Aspect |
| Organophosphite | This compound, Irgafos® 168 | Secondary Antioxidant (Hydroperoxide Decomposer) | Synthetic (partially bio-based possible) | Effective at low concentrations; octadecanol moiety can be from renewable sources. |
| Hindered Phenol (B47542) | Irganox® 1076 | Primary Antioxidant (Radical Scavenger) | Fossil-based | High efficiency and thermal stability; often used in synergy with phosphites. |
| High M.W. Phosphite | Omnistab AN 9228 | Secondary Antioxidant | Synthetic | Reduced migration and volatility due to larger molecular size, enhancing durability. partinchem.com |
| Natural Phenolic | Tocopherol (Vitamin E), Resveratrol | Primary Antioxidant | Bio-based (Renewable) | Sourced from renewable resources; aligns with circular economy goals for bioplastics. mdpi.commdpi.com |
Future Research Directions and Challenges
Development of Next-Generation Phosphite (B83602) Stabilizers with Enhanced Performance and Environmental Profile
A primary driver in the evolution of phosphite stabilizers is the need for next-generation products that offer superior performance while meeting heightened environmental and safety standards. Research in this area is concentrated on designing novel molecular structures that overcome the limitations of current commercial stabilizers. life-trialkyl.eu
A significant trend is the development of nonylphenol-free alternatives due to regulatory pressures and consumer demand for greater transparency in food packaging materials. k-online.de For example, WESTON® 705 has been engineered as a liquid phosphite antioxidant that is free of nonylphenol and has received broad global food contact approvals. k-online.de Such innovations are critical for industries where additives may come into contact with consumables.
Future developments aim to enhance key performance characteristics. The ligand structure of the phosphite molecule is a critical determinant of its properties. life-trialkyl.eu Researchers are exploring alternative ligands to replace alkylphenols that balance performance attributes like hydrolytic stability, compatibility with the polymer matrix, and reactivity. life-trialkyl.eu Key objectives include:
Improved Hydrolytic Stability: Phosphites are susceptible to hydrolysis, which can compromise their effectiveness. life-trialkyl.eu Incorporating sterically hindered phenol (B47542) groups as ligands is a known strategy to improve resistance to moisture-induced degradation. life-trialkyl.eu
Enhanced Compatibility and Reduced Migration: For applications like polyolefin films, it is crucial that the stabilizer remains within the polymer matrix. life-trialkyl.euk-online.de High molecular weight ligands can slow migration and reduce volatility, while optimizing ligand polarity can prevent issues like "plate-out" on processing equipment or "blooming" to the polymer surface. life-trialkyl.euk-online.de
Greater Processing Stability: As polymer processing conditions become more demanding (e.g., higher temperatures or shear rates), new stabilizers are needed to protect polymers from degradation. tappi.org Next-generation phosphites with higher phosphorus content and more reactive structures can more effectively decompose peroxides formed during melt processing, preserving the polymer's integrity. k-online.de This is particularly important with the increasing use of post-consumer recycled (PCR) resins, which require robust stabilization to be incorporated into higher-quality applications. specialchem.com
The table below summarizes key development goals for next-generation phosphite stabilizers.
| Development Goal | Rationale | Research Approach | Example/Target Application |
|---|---|---|---|
| Nonylphenol-Free Formulations | Address regulatory concerns and market demand for safer materials. k-online.de | Design and synthesis of new ligands to replace nonylphenol moieties. life-trialkyl.eu | Food contact materials, consumer product packaging. k-online.de |
| Enhanced Hydrolytic Stability | Prevent premature degradation of the stabilizer by moisture, ensuring long-term effectiveness. life-trialkyl.eu | Incorporation of sterically hindered ligands into the phosphite structure. life-trialkyl.eu | Polymers used in humid environments or subject to steam sterilization. |
| Increased Compatibility / Reduced Migration | Improve aesthetics, sealability, and printability of the final product by preventing surface bloom and plate-out. life-trialkyl.euk-online.de | Utilizing higher molecular weight or optimized polarity ligands. life-trialkyl.eu | Polyolefin films, thin-wall injection molded parts. k-online.de |
| Superior Melt Processing Stabilization | Protect polymer integrity under high-temperature and high-shear conditions; enable higher use of recycled content. tappi.orgspecialchem.com | Increasing phosphorus content and reactivity of the phosphite molecule. k-online.de | Processing of post-consumer recycled (PCR) resins. specialchem.com |
Advanced Mechanistic Insights through Combined Experimental and Computational Approaches
A deeper understanding of the reaction mechanisms of phosphite stabilizers is crucial for designing more effective molecules. Phosphites function as secondary antioxidants primarily by decomposing hydroperoxides, which are key intermediates in polymer auto-oxidation. researchgate.netnih.govamfine.com However, their function can be multifaceted, with some structures also capable of acting as chain-breaking primary antioxidants by scavenging peroxyl radicals. acs.orgresearchgate.net The efficiency of these mechanisms depends on the phosphite's structure, the polymer substrate, and the specific conditions. acs.orgresearchgate.net
Future research will increasingly rely on a synergistic combination of experimental and computational methods to elucidate these complex mechanisms.
Experimental Studies: Kinetic studies that measure the reaction rates of phosphites with hydroperoxides and various radical species provide fundamental data on their stabilizing efficiency. researchgate.net Comparing these rates with performance in polymer systems during aging tests helps to build structure-activity relationships. life-trialkyl.euresearchgate.net
Computational Chemistry: Quantum chemistry methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for predicting the antioxidant activity of phosphite esters. researchgate.netnih.gov These computational studies can calculate molecular properties and reactivity indices that correlate with antioxidant performance. researchgate.netnih.gov Such theoretical predictions allow researchers to screen a large number of potential candidate molecules efficiently, prioritizing the most promising ones for synthesis and experimental validation. nih.gov This approach can significantly accelerate the development of new stabilizers by providing insights into reaction pathways and the stability of radical intermediates. researchgate.net
The combination of these approaches will enable a more precise and predictive design of phosphite stabilizers, moving beyond trial-and-error methodologies towards a more rational, mechanism-driven development process.
Expansion of Applications in Emerging Technologies and Advanced Materials
While trioctadecyl phosphite and related compounds are well-established in traditional polyolefin stabilization, future research is aimed at expanding their application in more advanced and specialized areas.
The drive to incorporate more recycled materials into high-value products presents a significant opportunity. Novel phosphite solutions are being developed to better stabilize post-consumer resins, which are often more degraded and difficult to process than virgin materials. specialchem.com Furthermore, there is potential for high-performance phosphites to act as replacements for other polymer processing aids, such as certain per- and polyfluoroalkyl substances (PFAS), which are facing regulatory restrictions. specialchem.com
Other emerging applications include:
Advanced Composites and Nanocomposites: Organophosphorus compounds are being explored for use in advanced materials, such as nanocomposites for packaging applications, where they can impart improved thermal stability and other functionalities. mdpi.com
Specialized Polymer Systems: There is potential for using phosphite stabilizers in novel blends and specialized polymers. For instance, research has explored the use of a phosphite stabilizer in conjunction with Vitamin E (a primary antioxidant) to improve the long-term oxidative stability of radiation cross-linked ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE) for medical implants. nih.gov
Agriculture and Crop Science: While distinct from the organic esters used in plastics, the phosphite ion (Phi) itself has found broad applications in agriculture as a fertilizer, fungicide, and biostimulant. frontiersin.org This highlights the diverse chemistry of phosphorus and may inspire research into the controlled release of agriculturally active compounds from polymeric matrices.
Strategies for Phosphorus Recovery and Recycling in the Context of this compound Chemistry
The growing emphasis on a circular economy and resource sustainability has brought attention to the end-of-life fate of additives in plastics. Phosphorus is a finite resource, and developing strategies for its recovery and recycling from waste streams is a critical long-term challenge. i-sem.infonih.gov While phosphorus recovery is well-studied in the context of wastewater and ore processing, its application to polymer additives is an emerging field. rsc.orgfrontiersin.org
Current plastic recycling primarily involves mechanical methods, where additives like this compound are carried over into the recycled material. youtube.com However, advanced chemical recycling and dissolution-based methods offer new possibilities for separating polymer from additives.
Future research directions in this area include:
Solvent-Based Extraction: An innovative approach involves using switchable hydrophilicity solvents (SHS) to selectively extract organophosphates from a dissolved polymer matrix. nih.gov This allows for the recovery of both the polymer and the phosphorus-containing additive in high purity, enabling their potential reuse. nih.gov
Chemical Recycling and Upcycling: Chemical recycling processes, such as pyrolysis or glycolysis, break down polymers into their constituent monomers or other valuable chemical feedstocks. youtube.com Research is needed to understand the fate of phosphite stabilizers in these processes and to develop methods to recover the phosphorus from the resulting product streams, potentially as phosphates or other useful phosphorus compounds. psu.edu
Adapting Precipitation Techniques: Technologies used for phosphorus recovery from wastewater, which often involve chemical precipitation to form salts like vivianite (B12648973) or calcium phosphates, could potentially be adapted. frontiersin.org After separating the additive from the polymer, a subsequent chemical conversion step could transform the organophosphorus compound into an inorganic phosphate (B84403) that can be precipitated and recovered for use in fertilizers or other industrial applications. rsc.org
Successfully implementing these strategies will require overcoming significant technical and economic hurdles but is essential for creating a truly circular economy for both polymers and the critical elements they contain.
Q & A
Basic Research Questions
Q. What experimental designs are suitable for evaluating Trioctadecyl phosphite’s role in mitigating abiotic stress in plants?
- Methodological Answer: Use a randomized block design with controlled stress conditions (e.g., water deficit) and varying phosphite concentrations. For example, in Eucalyptus citriodora studies, treatments included 0.0–5.00 L c.p. ha⁻¹ of potassium phosphite under irrigated/non-irrigated conditions, with six replicates per treatment. Multivariate techniques like MANOVA and canonical discriminant analysis help disentangle interactions between photosynthetic activity and biochemical markers (e.g., proline levels) .
Q. How can researchers standardize phosphite concentration gradients in nutrient solutions for plant studies?
- Methodological Answer: Modify Steiner’s nutrient solution to replace a percentage of phosphate (H₂PO₄⁻) with phosphite (H₂PO₃⁻), maintaining pH 5.5–5.8 for stability. For example, studies on strawberries used 0–50% phosphite relative to total phosphorus, applied during flowering (48 days) and fruiting (135 days) phases, with 15 replicates per treatment in a generalized randomized block design .
Q. What analytical techniques are recommended for quantifying phosphite efficacy in pathogen inhibition?
- Methodological Answer: Measure EC50 values by plotting percentage inhibition of pathogen growth (e.g., Phytophthora spp.) against log10 phosphite concentrations (0–500 μg/mL). Use 31P NMR to track phosphite intermediates in reaction mechanisms, as demonstrated in phosphoramidite coupling studies .
Advanced Research Questions
Q. How do phosphate levels confound phosphite efficacy in plant-pathogen systems, and how can this be addressed experimentally?
- Methodological Answer: Co-vary phosphate and phosphite concentrations in nutrient solutions to isolate their effects. For instance, high phosphate concentrations (>1.0 mM) reduce phosphite’s inhibitory effect on Phytophthora. Use factorial designs with phosphate as a covariate to avoid overestimating phosphite’s efficacy in low-phosphate conditions .
Q. What statistical approaches resolve contradictions in phosphite-mediated stress response data?
- Methodological Answer: Apply multivariate analysis (e.g., MANOVA) to handle correlated variables like photosynthesis and proline levels. In Eucalyptus trials, a canonical discriminant analysis revealed that phosphite at 2.50–5.00 L c.p. ha⁻¹ preserved photosynthetic activity despite water deficit, highlighting its role in stress mitigation .
Q. How can adaptive evolution in pathogens impact phosphite resistance, and what experimental models detect this?
- Methodological Answer: Conduct long-term exposure assays with incremental phosphite doses (e.g., 0–500 μg/mL) on pathogen isolates. Monitor EC50 shifts over generations using logarithmic trendline analysis. Studies on Phytophthora isolates showed species-specific sensitivity, with EC50 values ranging from 40–200 μg/mL, suggesting rapid adaptation risks .
Q. What strategies improve extrapolation of phosphite data across compound classes in toxicological reviews?
- Methodological Answer: Perform supplemental literature searches on organophosphate analogs and use mechanistic reasoning (e.g., shared P=O functional groups). Cross-reference toxicity profiles with class-wide data while noting structural differences (e.g., alkyl chain length in this compound vs. potassium phosphite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
